

# A Technical Guide to the Spectroscopic Characterization of tert-butyl (4-bromobenzyl)methylcarbamate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

**Cat. No.:** B1444383

[Get Quote](#)

**Abstract:** This technical guide provides a comprehensive overview of the analytical techniques used to confirm the structure and purity of tert-butyl (4-bromobenzyl)methylcarbamate (CAS No. 260809-26-5). As a key intermediate in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), rigorous structural verification is paramount.<sup>[1]</sup> This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical interpretation and practical methodological considerations.

## Molecular Structure and Physicochemical Properties

Tert-butyl (4-bromobenzyl)methylcarbamate is a protected amine containing three key structural regions amenable to spectroscopic analysis: the 1,4-disubstituted bromobenzyl group, the N-methylcarbamate linker, and the tert-butyl protecting group. Understanding this structure is fundamental to interpreting the spectral data that follows.

Figure 1: Chemical structure of tert-butyl (4-bromobenzyl)methylcarbamate.

Table 1: Physicochemical Properties

| Property          | Value   | Source              |
|-------------------|---|---------------------|
| CAS Number        | <b>260809-26-5</b>                                | <a href="#">[1]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>18</sub> BrNO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 300.20 g/mol                                      | <a href="#">[1]</a> |

| IUPAC Name | tert-butyl (4-bromobenzyl)methylcarbamate | |

## Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical methods are employed. The following protocols represent typical, field-proven approaches for the analysis of small organic molecules like the topic compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) within a 5 mm NMR tube. Tetramethylsilane (TMS) is used as the internal standard (0 ppm). Spectra are acquired on a 400 MHz or higher field spectrometer. <sup>1</sup>H NMR data is typically collected over 16-32 scans, while <sup>13</sup>C NMR requires several thousand scans for adequate signal-to-noise.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is recorded using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or oily samples. A small amount of the sample is placed directly on the ATR crystal. The spectrum is typically acquired over a range of 4000-400 cm<sup>-1</sup> by co-adding 32 scans at a resolution of 4 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Mass analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is first dissolved at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution is then infused into the ESI source, and the spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]<sup>+</sup> or other adducts.

# Data Interpretation and Analysis

This section details the predicted spectral data for tert-butyl (4-bromobenzyl)methylcarbamate, providing an in-depth interpretation of the key features that confirm its molecular structure.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Due to rotational isomers (rotamers) around the carbamate C-N bond, some peaks, particularly the N-CH<sub>3</sub> and benzylic CH<sub>2</sub>, may appear broadened at room temperature.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment                       | Rationale   |
|-------------------------|--------------|-------------|----------------------------------|---|
| ~ 7.45                  | Doublet      | 2H          | Ar-H (ortho to Br)               | Deshielded by the electron-withdrawing bromine atom.                        |
| ~ 7.15                  | Doublet      | 2H          | Ar-H (ortho to CH <sub>2</sub> ) | Protons on the aromatic ring adjacent to the benzylic carbon.               |
| ~ 4.40                  | Singlet      | 2H          | Ar-CH <sub>2</sub> -N            | Benzylic protons adjacent to the nitrogen atom.<br>May be broadened.        |
| ~ 2.85                  | Singlet      | 3H          | N-CH <sub>3</sub>                | Methyl group directly attached to the carbamate nitrogen. May be broadened. |

| ~ 1.48 | Singlet | 9H | -C(CH<sub>3</sub>)<sub>3</sub> | Nine equivalent protons of the sterically bulky tert-butyl group, resulting in a strong singlet.[2] |

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Carbon Type | Assignment                        | Rationale  |
|----------------------------------|-------------|-----------------------------------|--|
| ~ 155.5                          | Quaternary  | C=O (Carbamate)                   | The carbonyl carbon is significantly deshielded. |
| ~ 137.0                          | Quaternary  | Ar-C-CH <sub>2</sub>              | Aromatic carbon bonded to the benzylic group.    |
| ~ 131.5                          | Tertiary    | Ar-CH (ortho to Br)               | Aromatic carbons deshielded by bromine.          |
| ~ 129.5                          | Tertiary    | Ar-CH (ortho to CH <sub>2</sub> ) | Aromatic carbons adjacent to the benzylic group. |
| ~ 121.0                          | Quaternary  | Ar-C-Br                           | Aromatic carbon directly bonded to bromine.      |
| ~ 80.0                           | Quaternary  | -C(CH <sub>3</sub> ) <sub>3</sub> | Quaternary carbon of the tert-butyl group.       |
| ~ 52.0                           | Primary     | Ar-CH <sub>2</sub> -N             | Benzylic carbon.                                 |
| ~ 34.0                           | Primary     | N-CH <sub>3</sub>                 | N-methyl carbon.                                 |

| ~ 28.4 | Primary | -C(CH<sub>3</sub>)<sub>3</sub> | Equivalent methyl carbons of the tert-butyl group.[2] |

## Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The most prominent feature is the strong carbonyl absorption of the carbamate.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity | Functional Group | Vibrational Mode                |
|-----------------------------------|-----------|------------------|---------------------------------|
| 2975-2930                         | Medium    | C-H (Aliphatic)  | sp <sup>3</sup> C-H Stretch     |
| ~ 1695                            | Strong    | C=O (Carbamate)  | Carbonyl Stretch                |
| 1480-1450                         | Medium    | C=C (Aromatic)   | Aromatic Ring Stretch           |
| 1250 & 1160                       | Strong    | C-O & C-N        | Ester and Amine C-O/C-N Stretch |

| ~ 810 | Strong | C-H (Aromatic) | Out-of-plane bend (1,4-disubstitution) |

The intense absorption around 1695 cm<sup>-1</sup> is a definitive indicator of the carbamate functional group. The presence of both sp<sup>3</sup> C-H stretches and aromatic signals, combined with the strong C-O and C-N stretches, provides a complete fingerprint of the molecule's core structure.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity. A key diagnostic feature is the isotopic signature of bromine (<sup>79</sup>Br and <sup>81</sup>Br), which exists in an approximate 1:1 natural abundance. This results in a pair of peaks of nearly equal intensity ([M]<sup>+</sup> and [M+2]<sup>+</sup>) for every bromine-containing fragment.

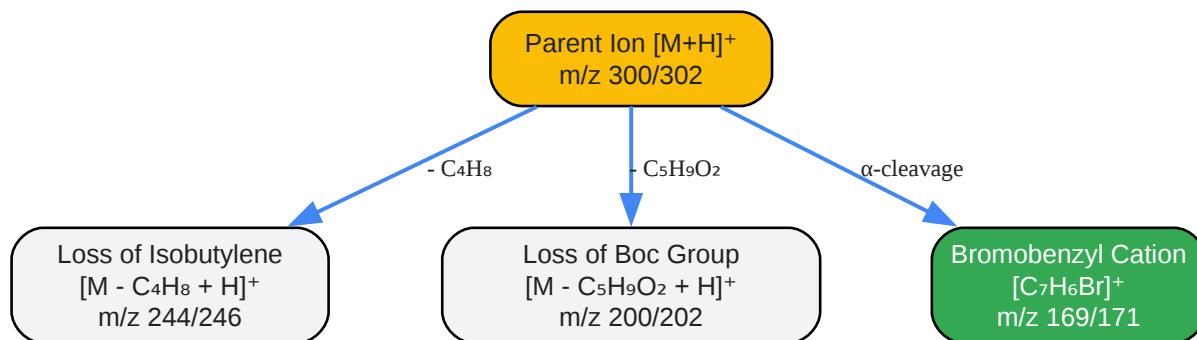
[Click to download full resolution via product page](#)

Figure 2: Predicted major fragmentation pathways for tert-butyl (4-bromobenzyl)methylcarbamate in ESI-MS.

Table 5: Predicted Key Mass Fragments (Positive ESI-MS)

| m/z (Mass/Charge) | Fragment Ion  | Description  |
|-------------------|---|--|
| 300 / 302         | [M+H] <sup>+</sup>  | <b>Protonated molecular ion, showing the characteristic 1:1 bromine isotope pattern.</b> |
| 244 / 246         | [M - C <sub>4</sub> H <sub>8</sub> + H] <sup>+</sup>                | Loss of a neutral isobutylene molecule from the tert-butyl group.                        |
| 200 / 202         | [M - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> + H] <sup>+</sup> | Loss of the entire Boc protecting group.   |

| 169 / 171 | [C<sub>7</sub>H<sub>6</sub>Br]<sup>+</sup> | Formation of the highly stable bromobenzyl cation via alpha-cleavage. This is often a base peak. |

## Conclusion

The collective application of NMR, IR, and MS provides an unambiguous structural confirmation of tert-butyl (4-bromobenzyl)methylcarbamate. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of critical

functional groups, particularly the carbamate carbonyl, and mass spectrometry verifies the molecular weight and provides structural insights through predictable fragmentation. These techniques, when used in concert, form a robust analytical workflow essential for ensuring the quality and identity of this important chemical building block in research and development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of tert-butyl (4-bromobenzyl)methylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1444383#spectral-data-for-tert-butyl-4-bromobenzyl-methylcarbamate-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)